molecular formula C21H21NO2 B14559205 4-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}pyridine CAS No. 62205-25-8

4-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}pyridine

Cat. No.: B14559205
CAS No.: 62205-25-8
M. Wt: 319.4 g/mol
InChI Key: QVIAUVNIWQDXKI-UHFFFAOYSA-N
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Description

4-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}pyridine is an organic compound that features a pyridine ring substituted with a benzyloxy and methoxy group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}pyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like nitrating agents and Friedel-Crafts acylation reagents are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylic position can yield benzoic acid derivatives, while substitution reactions can introduce various functional groups on the aromatic ring.

Scientific Research Applications

4-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}pyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}pyridine involves its interaction with molecular targets and pathways. The specific interactions depend on the functional groups present and their ability to form bonds with target molecules. For example, the benzyloxy and methoxy groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 4-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}benzene
  • 4-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}aniline
  • 4-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}phenol

Uniqueness

4-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}pyridine is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties compared to similar compounds with benzene, aniline, or phenol rings.

Properties

CAS No.

62205-25-8

Molecular Formula

C21H21NO2

Molecular Weight

319.4 g/mol

IUPAC Name

4-[2-(3-methoxy-5-phenylmethoxyphenyl)ethyl]pyridine

InChI

InChI=1S/C21H21NO2/c1-23-20-13-19(8-7-17-9-11-22-12-10-17)14-21(15-20)24-16-18-5-3-2-4-6-18/h2-6,9-15H,7-8,16H2,1H3

InChI Key

QVIAUVNIWQDXKI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)CCC2=CC=NC=C2)OCC3=CC=CC=C3

Origin of Product

United States

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